REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].I[CH2:10][C:11](=[O:13])[CH3:12].C([O-])([O-])=O.[K+].[K+].CN(C=O)C>O>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][CH2:10][C:11]([CH3:12])=[O:13] |f:2.3.4|
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Name
|
|
Quantity
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8.95 mL
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Type
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reactant
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Smiles
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ClC1=C(N)C=CC=C1
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Name
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|
Quantity
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18 g
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Type
|
reactant
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Smiles
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ICC(C)=O
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Name
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|
Quantity
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12.35 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated under argon for 48 h
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Duration
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48 h
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Type
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EXTRACTION
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Details
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The mixture was extracted with ether (3×300 mL)
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Type
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WASH
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Details
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The combined organic phases were washed with water (2×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
|
Details
|
The crude product was purified on silica gel
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Type
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WASH
|
Details
|
eluting with 1:5 EtOAc/hexanes
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)NCC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.07 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |